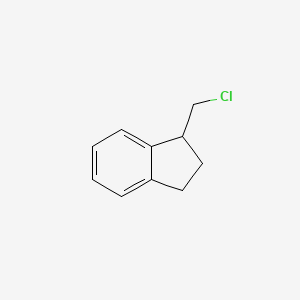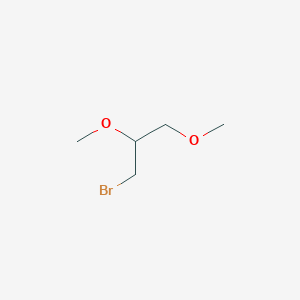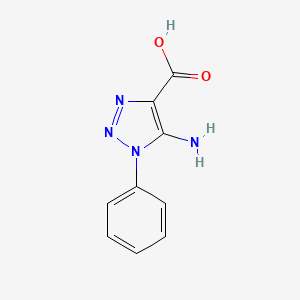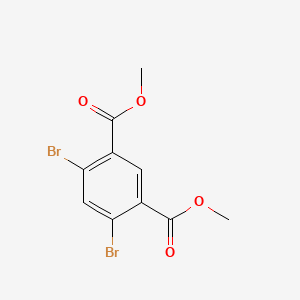
Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate
Übersicht
Beschreibung
Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C10H8Br2O4 . It is used in various chemical reactions and has been mentioned in several scientific papers .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of 3,6-dibromobenzene-1,2-diamine and (4-(methoxycarbonyl)phenyl)boronic acid as starting materials . The mixture is degassed and stirred at 105 °C for 12 hours . After cooling down to room temperature, the organic solvent is removed under reduced pressure. The crude product is then purified by a flash silica gel column chromatography .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two bromine atoms and two carboxylate groups attached . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be used in the synthesis of other complex organic compounds . The exact reactions it can participate in would depend on the specific conditions and reagents used.Wissenschaftliche Forschungsanwendungen
Environmental Applications
Research on novel brominated flame retardants (NBFRs) includes compounds like dimethyl 4,6-dibromobenzene-1,3-dicarboxylate due to their occurrence in indoor air, dust, consumer goods, and food. Studies emphasize the necessity for further research on their environmental fate, toxicity, and analytical detection methods to address significant knowledge gaps and concerns about their safety and impact on human health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Alternative Fuel Research
The search for alternative fuels has led to the examination of dimethyl ethers, such as this compound, for their properties and potential applications in compression ignition engines. These studies explore their combustion performance, emissions characteristics, and the technological challenges associated with their use, highlighting the environmental benefits and the need for further technological advancements (Park & Lee, 2014).
Biomedical Applications
Pterostilbene, a compound related to the chemical family of this compound, shows promise in various biomedical applications due to its bioavailability and biological activities. Research focuses on its potential in cancer prevention, therapy, insulin sensitivity improvement, and cardiovascular disease treatment, underscoring the need for comprehensive studies to fully understand its benefits and mechanisms of action (Estrela et al., 2013).
Membrane Stability Research
The interactions between dimethyl sulphoxide and membranes provide insights into how this compound might influence biological systems. This research is crucial for understanding the compound's cryoprotective properties and its potential applications in cell biology, pharmaceuticals, and medical treatments (Yu & Quinn, 1998).
Electrochemical CO2 Valorization
Studies on the electrochemical valorization of CO2 focus on converting CO2 into valuable compounds using innovative approaches, including the use of ionic liquids. This research highlights the potential for compounds like this compound in environmental and energy conversion applications, pointing to the need for further exploration of their electrochemical properties and applications (Alvarez-Guerra et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-6(10(14)16-2)8(12)4-7(5)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSMQCGJPOCKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577780 | |
| Record name | Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90766-77-1 | |
| Record name | Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


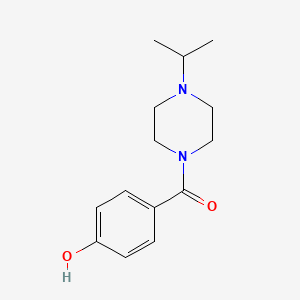
![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B3058571.png)
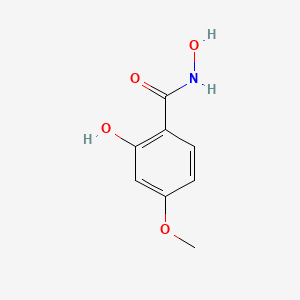

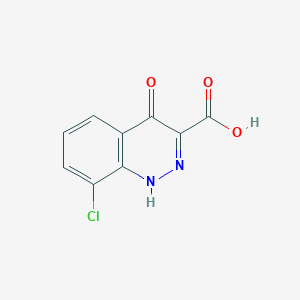
![tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate](/img/structure/B3058580.png)
![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}acetamide](/img/structure/B3058582.png)
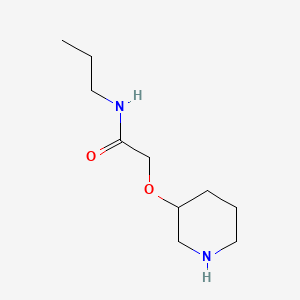
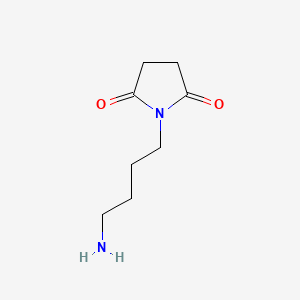
![2-[(4-Cyanophenyl)formamido]acetic acid](/img/structure/B3058587.png)
